molecular formula C11H9BrN2O2S B1530663 Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate CAS No. 1284363-17-2

Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate

Cat. No. B1530663
M. Wt: 313.17 g/mol
InChI Key: DUXXDFXQLKZPAC-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate” is a chemical compound with the molecular formula C11H9BrN2O2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mixture of p-bromoacetophenone, thiourea, and iodine was refluxed for 11–12 hours. The reaction mixture was then cooled and washed with diethyl ether to remove unreacted acetophenone and iodine .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate” can be represented by the SMILES string Cc1sc(N)nc1-c2ccc(Br)cc2 . This indicates that the compound contains a thiazole ring attached to a bromophenyl group and a methyl carboxylate group .

Scientific Research Applications

  • Antimicrobial and Anticancer Applications

    • Scientific Field : Pharmacology and Oncology .
    • Summary of Application : A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, which are structurally similar to the compound you mentioned, were synthesized to combat microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .
    • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by physicochemical and spectral characteristics . They were then evaluated for their in vitro antimicrobial activity using a turbidimetric method and anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
    • Results or Outcomes : Some of the synthesized compounds exhibited promising antimicrobial activity comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal). One of the compounds was found to be the most active against the MCF7 cancer cell line when compared to the rest of the compounds and was comparable to the standard drug (5-fluorouracil) .
  • Antiviral Applications

    • Scientific Field : Virology .
  • Antimicrobial Applications

    • Scientific Field : Microbiology .
    • Summary of Application : A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, which are structurally similar to the compound you mentioned, were synthesized to combat microbial resistance .
    • Methods of Application : The synthesized compounds were evaluated for their in vitro antimicrobial activity using a turbidimetric method .
    • Results or Outcomes : Some of the synthesized compounds exhibited promising antimicrobial activity that are comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal) .
  • Anti-inflammatory Applications

    • Scientific Field : Pharmacology .
    • Summary of Application : Indole derivatives, which are structurally similar to the compound you mentioned, have been reported to possess anti-inflammatory activities .
    • Methods of Application : Specific indole derivatives were prepared and tested for their anti-inflammatory properties .
    • Results or Outcomes : The tested compounds showed promising anti-inflammatory activity .
  • Antitubercular Applications

    • Scientific Field : Microbiology .
    • Summary of Application : Indole derivatives, which are structurally similar to the compound you mentioned, have been reported to possess antitubercular activities .
    • Methods of Application : Specific indole derivatives were prepared and tested for their antitubercular properties .
    • Results or Outcomes : The tested compounds showed promising antitubercular activity .
  • Antidiabetic Applications

    • Scientific Field : Endocrinology .
    • Summary of Application : Indole derivatives, which are structurally similar to the compound you mentioned, have been reported to possess antidiabetic activities .
    • Methods of Application : Specific indole derivatives were prepared and tested for their antidiabetic properties .
    • Results or Outcomes : The tested compounds showed promising antidiabetic activity .

Safety And Hazards

While specific safety and hazard information for “Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate” is not available, it’s important to handle all chemical compounds with care and appropriate protective measures. Always refer to the material safety data sheet (MSDS) for detailed safety information .

Future Directions

Thiazole derivatives, including “Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate”, present a promising area of research due to their diverse biological activities. Future research could focus on exploring their potential applications in medicine, particularly in the development of new antimicrobial and anticancer drugs .

properties

IUPAC Name

methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXXDFXQLKZPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate
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Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate

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